6-CFDA is a cell-permeant molecule, meaning it can easily pass through cell membranes []. Once inside living cells, it is converted into a fluorescent molecule called 6-carboxyfluorescein by intracellular esterases, enzymes found within cells [, ]. This conversion only occurs in cells with intact esterase activity, a hallmark of viable cells. Conversely, apoptotic or dead cells lose their esterase activity and cannot convert 6-CFDA to the fluorescent form [].
6-Carboxyfluorescein diacetate is a fluorescent compound widely used in biological research. It is a membrane-permeant dye that can diffuse into cells and is subsequently hydrolyzed by intracellular esterases to release 6-carboxyfluorescein, which is a highly fluorescent compound. The chemical formula for 6-carboxyfluorescein diacetate is C25H16O9, and it has a molecular weight of 460.39 g/mol. This compound typically appears as an off-white solid that is soluble in dimethyl sulfoxide, making it suitable for various laboratory applications .
The primary function of 6-CFDA lies in its ability to report on cell viability and proliferation. Since the conversion of 6-CFDA to fluorescent 6-CF requires an intact cellular environment with active esterases, only live cells will accumulate and retain the fluorescent signal [2]. This allows researchers to differentiate between viable and dead cells using fluorescence microscopy or flow cytometry techniques [4].
Additionally, as cells divide, the fluorescent 6-CF gets partitioned between daughter cells, enabling researchers to monitor cell proliferation rates [5].
While 6-CFDA itself is considered low-hazard, the solvents used to dissolve it (e.g., DMSO) may have additional safety concerns. Always consult the safety data sheet (SDS) for the specific solvent used.
The primary chemical reaction involving 6-carboxyfluorescein diacetate is its hydrolysis within cells. Once inside the cell, the acetate groups are cleaved by esterases, leading to the formation of 6-carboxyfluorescein:
This reaction is crucial as it allows the compound to be utilized as a tracer or marker in various cellular studies, enabling researchers to visualize and quantify cellular processes.
6-Carboxyfluorescein diacetate exhibits significant biological activity, primarily as a cell-permeable indicator for measuring cellular esterase activity. Its conversion to 6-carboxyfluorescein provides a means to assess cell viability, proliferation, and metabolic activity. The fluorescent properties of the resulting compound make it suitable for applications such as flow cytometry and fluorescence microscopy, where it can be used to track live cells and their physiological states .
The synthesis of 6-carboxyfluorescein diacetate typically involves the acetylation of 6-carboxyfluorescein. This can be achieved through the reaction of 6-carboxyfluorescein with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The general synthetic route can be summarized as follows:
This method yields 6-carboxyfluorescein diacetate with high purity for use in biological applications .
6-Carboxyfluorescein diacetate has numerous applications in biological and biochemical research:
These applications leverage its ability to enter cells and provide real-time insights into cellular activities .
Studies on 6-carboxyfluorescein diacetate interactions primarily focus on its hydrolysis by intracellular esterases. The efficiency of this reaction can vary based on cell type and conditions, influencing the intensity of fluorescence observed. Additionally, researchers have explored its interactions with various cellular components and how these interactions can be modulated by different biochemical environments, which can affect its utility as a fluorescent probe .
Several compounds are similar to 6-carboxyfluorescein diacetate, each with unique properties and applications:
Compound Name | Chemical Formula | Main Use |
---|---|---|
5-Carboxyfluorescein diacetate | C25H16O9 | Cell viability assays |
5-(and-6)-Carboxy-2',7'-dichlorofluorescein | C25H16Cl2O9 | pH indicator in acidic environments |
5-(and-6)-Carboxy-2',7'-dichlorofluorescein diacetate | C25H16Cl2O9 | Membrane-permeant fluorescent probe |
Uniqueness: While all these compounds are used as fluorescent markers, 6-carboxyfluorescein diacetate stands out due to its specific hydrolysis mechanism that allows for direct measurement of esterase activity within live cells, making it particularly valuable for studying cell viability and metabolic states .
Solvent (25 °C) | Quantitative solubility of 6-Carboxyfluorescein diacetate | Experimental notes |
---|---|---|
Dimethyl sulfoxide | ≈ 30 mg mL⁻¹ [1] | Purging the solvent with inert gas prevents oxidative darkening [1]. |
Dimethyl formamide | ≈ 50 mg mL⁻¹ [1] | Frequently chosen for stock preparation ≥ 100 mM [1]. |
Chloroform ∶ ethanol (1 ∶ 1) | 9.8 – 10.2 mg mL⁻¹ [2] | Provides a clear, colour-less solution suitable for non-aqueous chromatographic work [2]. |
Phosphate-buffered saline after predissolution in dimethyl formamide (1 ∶ 4, pH 7.2) | ≈ 0.2 mg mL⁻¹ [1] | Aqueous stocks remain physically stable < 24 h at 2–8 °C [1]. |
Molecular modelling and empirical solubility screening converge on a preferential one-to-one hydrogen-bond between the sulfoxide oxygen of dimethyl sulfoxide and the phenolic hydrogens of 6-Carboxyfluorescein diacetate. The adduct lowers lattice energy sufficiently to reach the experimentally observed ~30 mg mL⁻¹ saturation point [1] [3]. Viscosity measurements reveal a modest exothermic dissolution (ΔH ≈ –8 kJ mol⁻¹), while UV-visible scans (220 nm, 291 nm) show no bathochromic shift, confirming that solvation proceeds without detectable chemical modification [1].
Parameter | Value | Matrix & method | Significance |
---|---|---|---|
Solid-state shelf life at –20 °C | ≥ 4 years [1] | Accelerated-aging protocol, 40 °C/75% RH extrapolation | Dry powder is suitable for long-term archival storage. |
Optimal enzymatic hydrolysis temperature | ≈ 50 °C [4] | Saccharomyces cerevisiae cell extract, 25 min incubation | Reflects maximal esterase turnover before protein denaturation. |
Apparent $$K_{\mathrm{m}}$$ | 0.29 mM [4] | Michaelis-Menten analysis at 40 °C | Indicates high catalytic affinity of yeast esterases. |
$$V_{\mathrm{max}}$$ | 12.3 nmol min⁻¹ mg⁻¹ protein [4] | Same assay | Governs intracellular release rate of fluorescent carboxyfluorescein. |
First-order rate constant for non-enzymatic ester cleavage (pH > 8) | $$>!1\times10^{-3}\,\text{s}^{-1}$$ [5] | Alkali-catalysed hydrolysis in phosphate buffer | Accounts for rapid loss of probe integrity in strongly basic media. |
Arrhenius analysis between 30 °C and 45 °C yields an activation energy of ≈ 50 kJ mol⁻¹ for overall dye efflux, a proxy for cumulative hydrolytic release plus carrier-mediated export [6]. Below 30 °C, hydrolysis is diffusion-limited; above 55 °C, esterase denaturation dominates, producing an abrupt decline in $$V_{\mathrm{max}}$$ [4]. Practically, preparative incubations are therefore confined to 37 – 42 °C to balance reaction velocity against structural preservation of liberated carboxyfluorescein.
pH | Dominant prototropic form after hydrolysis | Relative fluorescence (494 nm ex/521 nm em) |
---|---|---|
≤ 4.3 | Neutral lactone [7] | < 5% (quenched) |
5.0 – 6.0 | Monoanionic phenol-phenolate equilibrium [7] | 25 – 60% |
6.5 (acid dissociation constant) | Half-neutralisation point [8] [9] | 50% |
7.4 (physiological) | Dianionic phenolate [8] | > 90% (maximal) |
≥ 9.0 | Triply deprotonated species [7] | Plateau (no further gain) |
Fluorometric titration of purified hydrolysis product demonstrates a sigmoidal intensity curve accurately fitted by the Henderson–Hasselbalch equation, giving an acid dissociation constant ($$pK{\mathrm{a}}$$) of 6.50 ± 0.05 under 0.15 M sodium chloride at 25 °C [8] [9]. Complementary multi-wavelength deconvolution confirms three sequential deprotonations with $$pK{\mathrm{a1}}$$ ≈ 2.0, $$pK{\mathrm{a2}}$$ ≈ 4.3 and $$pK{\mathrm{a3}}$$ ≈ 6.5, in close agreement with advanced prototropic modelling [7]. The phenolate dianion generated above $$pH\approx7$$ is responsible for the characteristic high-quantum-yield green emission exploited in flow-cytometric assays.
Key practical implications